2-(4,5-Dihydro-2-oxazolyl)quinoline

Catalog No.
S594612
CAS No.
202191-12-6
M.F
C12H10N2O
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4,5-Dihydro-2-oxazolyl)quinoline

CAS Number

202191-12-6

Product Name

2-(4,5-Dihydro-2-oxazolyl)quinoline

IUPAC Name

2-quinolin-2-yl-4,5-dihydro-1,3-oxazole

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C12H10N2O/c1-2-4-10-9(3-1)5-6-11(14-10)12-13-7-8-15-12/h1-6H,7-8H2

InChI Key

USDSJWOYSHFPND-UHFFFAOYSA-N

SMILES

C1COC(=N1)C2=NC3=CC=CC=C3C=C2

Synonyms

2-(4,5-dihydro-2-oxazolyl)quinoline, quinox

Canonical SMILES

C1COC(=N1)C2=NC3=CC=CC=C3C=C2

The exact mass of the compound 2-(4,5-Dihydro-2-oxazolyl)quinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4,5-Dihydro-2-oxazolyl)quinoline (CAS 202191-12-6), widely recognized as the Sigman ligand or Quinox, is a bidentate, electronically asymmetric nitrogen ligand. In industrial and laboratory procurement, it is primarily sourced to enable catalyst-controlled Palladium(II) oxidations and cross-coupling reactions. Unlike traditional symmetric ligands, the quinoline-oxazoline framework provides a distinct "push-pull" electronic environment that stabilizes the palladium center while facilitating rapid substrate coordination. This makes it an essential precursor for highly regioselective Wacker-type oxidations, aerobic oxidative amidations, and copper-free catalytic cycles, where it consistently outperforms unligated or symmetrically ligated baseline systems in terms of yield and regiocontrol [1].

Substituting 2-(4,5-Dihydro-2-oxazolyl)quinoline with cheaper, symmetric bidentate ligands (such as bipyridine or bis-oxazoline) or relying on ligand-free Tsuji-Wacker conditions fundamentally alters the reaction pathway. Ligand-free palladium systems often suffer from poor regioselectivity when oxidizing complex internal alkenes or allylic alcohols, leading to significant aldehyde byproducts and requiring higher catalyst loadings. Furthermore, symmetric ligands like bipyridine fail to support the necessary catalytic turnover for peroxide-mediated oxidations, rendering the catalyst inactive. The specific electronic asymmetry of the Quinox ligand is mandatory to inhibit reversible β-hydride elimination and prevent catalyst decomposition, making it strictly non-substitutable in precision oxidation workflows [1].

Regioselectivity in Wacker-Type Oxidations

In the oxidation of allylic acetates and internal alkenes, the Quinox-ligated Pd(II) system demonstrates enhanced catalyst control compared to traditional ligand-free conditions. While standard Tsuji-Wacker conditions yield a mixture of products including significant aldehyde byproducts, the Quinox/TBHP system drives the reaction almost exclusively to the methyl ketone [1].

Evidence DimensionProduct Regioselectivity (Methyl Ketone vs. Aldehyde)
Target Compound DataHigh selectivity for methyl ketone (>95% regiocontrol) under mild conditions
Comparator Or BaselineLigand-free Tsuji-Wacker (PdCl2/CuCl/O2)
Quantified DifferenceQuinox eliminates the significant aldehyde byproduct formation seen in the baseline, operating at lower catalyst loadings and shorter reaction times
ConditionsPd(II)-catalyzed oxidation of allylic acetates using TBHP

High regioselectivity eliminates the need for complex downstream chromatographic separations, directly improving the yield and purity of target ketone APIs.

Catalytic Competence vs. Symmetric Ligands

The necessity of the Quinox ligand's electronic asymmetry is highlighted when compared directly to common symmetric nitrogen ligands. In the Pd(II)-catalyzed oxidation of allylic acetates using tert-butyl hydroperoxide (TBHP), standard symmetric bidentate ligands fail to promote the reaction, whereas the Quinox ligand enables high-yielding catalytic turnover [1].

Evidence DimensionCatalytic Reactivity / Yield
Target Compound DataHighly effective (enables full catalytic turnover and high yield)
Comparator Or BaselineBipyridine (symmetric bidentate ligand)
Quantified DifferenceBipyridine is completely ineffective (near 0% yield), while Quinox drives the reaction to completion
ConditionsPd(II)-catalyzed oxidation of allylic acetate with TBHP

Proves that generic symmetric ligands cannot be procured as cost-saving substitutes for Quinox in advanced Pd(II) oxidation methodologies.

Yield Enhancement in Transannular C-H Functionalization

Beyond oxidations, the Quinox ligand stabilizes palladium catalysts in demanding, high-temperature C-H functionalization reactions. In the transannular C-H arylation of azabicycloalkanes, the addition of 5 mol% Quinox measurably improves the isolated yield over the ligand-free baseline by mitigating catalyst decomposition pathways[1].

Evidence DimensionIsolated Yield of Arylated Product
Target Compound Data56% yield
Comparator Or BaselineLigand-free Pd(OAc)2 baseline (46% yield)
Quantified Difference10% absolute increase in isolated yield
ConditionsPd(OAc)2 (10 mol%), Quinox (5 mol%), CsOPiv, PhI, 150 °C

Demonstrates the ligand's utility in stabilizing Pd catalysts under harsh thermal conditions, improving throughput in late-stage drug functionalization.

Elimination of Copper Co-Catalysts in Aerobic Oxidations

Traditional Wacker oxidations rely on copper co-catalysts to reoxidize the palladium center, which can lead to heavy metal contamination and ligand displacement. The Quinox ligand framework facilitates direct O2-coupled or peroxide-coupled oxidation of palladium(0), completely bypassing the requirement for copper salts[1].

Evidence DimensionCo-Catalyst Requirement
Target Compound Data0 equivalents of Cu required for catalytic turnover
Comparator Or BaselineStandard Tsuji-Wacker systems (requires stoichiometric or sub-stoichiometric CuCl)
Quantified Difference100% elimination of copper co-catalysts
ConditionsAerobic or peroxide-mediated Pd(II) oxidation

Removing copper simplifies trace metal remediation in pharmaceutical manufacturing and prevents Cu-induced deactivation of sensitive catalytic cycles.

Regioselective Synthesis of Methyl Ketone API Intermediates

Quinox is the ligand of choice for Wacker-type oxidations of complex internal alkenes and allylic alcohols where traditional Tsuji-Wacker conditions yield inseparable mixtures of isomers. Its high Markovnikov selectivity ensures clean conversion to methyl ketones, streamlining downstream pharmaceutical synthesis [1].

Late-Stage C-H Arylation of Saturated Heterocycles

The ligand is highly effective in stabilizing palladium during high-temperature transannular C-H functionalization of azabicycloalkanes and piperidines. It is procured by discovery chemists to improve yields when functionalizing sterically hindered, medicinally relevant 3D scaffolds [2].

Copper-Free Aerobic Oxidation Workflows

In green chemistry and industrial process scale-up, Quinox-ligated palladium complexes enable direct aerobic or peroxide-mediated oxidations without the need for copper co-catalysts. This is critical for processes where copper toxicity or trace metal contamination poses a regulatory or purification hurdle [3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(4,5-DIHYDRO-2-OXAZOLYL)QUINOLINE

Dates

Last modified: 08-15-2023

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